Product packaging for 6-Methoxy-3-phenyl-2-quinolinol(Cat. No.:CAS No. 256424-26-7)

6-Methoxy-3-phenyl-2-quinolinol

Cat. No.: B11866385
CAS No.: 256424-26-7
M. Wt: 251.28 g/mol
InChI Key: ZRPRLHHEIOOINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-3-phenyl-2-quinolinol is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B11866385 6-Methoxy-3-phenyl-2-quinolinol CAS No. 256424-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-7-8-15-12(9-13)10-14(16(18)17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRLHHEIOOINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431981
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256424-26-7
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Quinoline Chemistry

The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar. nih.govwikipedia.org This discovery of a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring opened a new chapter in heterocyclic chemistry. iipseries.orgbritannica.com The fundamental structure of quinoline proved to be a versatile backbone, leading to the development of numerous synthetic methodologies throughout the late 19th century. These methods, many of which are still in use today, enabled the creation of a vast library of quinoline derivatives with diverse applications. iipseries.orgorganicreactions.org

Several classical name reactions have been instrumental in the synthesis of the quinoline core. The Skraup synthesis , reported in 1880, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgwikipedia.org This method, though sometimes vigorous, remains a cornerstone for creating unsubstituted and substituted quinolines. wikipedia.orgorganicreactions.orguop.edu.pk

Another pivotal method is the Friedländer synthesis of 1882, which provides a route to quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. organicreactions.orgwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com Variations and improvements on the Friedländer synthesis continue to be developed, including more environmentally friendly approaches. rsc.orgnih.gov

The Combes quinoline synthesis , first described in 1888, offers a distinct pathway by reacting anilines with β-diketones in the presence of an acid catalyst. wikipedia.orgdrugfuture.comyoutube.com This method is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org Other notable classical syntheses include the Doebner-von Miller, Conrad-Limpach, and Knorr quinoline syntheses, each contributing to the rich tapestry of quinoline chemistry. iipseries.org

These foundational synthetic strategies paved the way for the exploration of a multitude of quinoline derivatives, including the subject of this article, 6-Methoxy-3-phenyl-2-quinolinol.

Structural Significance of the Quinolinol Moiety

The quinolinol moiety, characterized by a hydroxyl group on the quinoline (B57606) ring system, is a key pharmacophore in medicinal chemistry. researchgate.netnih.gov The presence and position of the hydroxyl group, along with other substituents, profoundly influence the molecule's biological activity. ontosight.ai Quinolone (oxo-quinoline) structures, which can exist in tautomeric equilibrium with quinolinols, are found in numerous compounds with a wide array of therapeutic applications. researchgate.net

The quinoline scaffold itself is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Derivatives of quinoline have been developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, among others. nih.govbenthamscience.comnih.gov The introduction of a hydroxyl group to form a quinolinol can enhance these properties by providing a site for hydrogen bonding, which is crucial for interacting with biological targets like enzymes and receptors. ontosight.aismolecule.com

The specific substitution pattern of 6-Methoxy-3-phenyl-2-quinolinol, featuring a methoxy (B1213986) group at the 6-position, a phenyl group at the 3-position, and a hydroxyl group at the 2-position (which can tautomerize to a carbonyl group, forming a quinolone), creates a unique electronic and steric profile. The methoxy group can influence the molecule's solubility and ability to cross cell membranes, while the phenyl group adds a significant hydrophobic component that can be critical for binding to target proteins. smolecule.commdpi.com

Overview of Research Trajectories for 6 Methoxy 3 Phenyl 2 Quinolinol and Analogues

Foundational Synthesis Strategies

Classic cyclization and condensation reactions form the bedrock of quinoline synthesis. These methods, while established, are continually adapted to create complex and substituted quinoline cores.

Knorr Quinoline Cyclization Adaptations

The Knorr quinoline synthesis, first described in 1886, is a powerful intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid, typically sulfuric acid. wikipedia.org This reaction proceeds through an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

Adaptations of the Knorr synthesis can be employed to produce this compound. The general approach involves the reaction of an appropriately substituted β-ketoanilide in the presence of an acid catalyst. The choice of reaction conditions, particularly the amount of acid, can be critical, as it may influence the formation of isomeric products. For instance, in some cases, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts may lead to the competing 4-hydroxyquinoline. wikipedia.org A revised mechanism proposed in 2007, supported by NMR spectroscopy and theoretical calculations, suggests the involvement of a superelectrophilic O,O-dicationic intermediate. wikipedia.org

A practical example involves the synthesis of 2-formyl-6-methoxy-3-carbethoxy quinoline, which starts with the preparation of a β-anilinocrotonate from p-anisidine (B42471) and ethyl acetoacetate. nih.gov This intermediate is then cyclized to form the quinoline ring. nih.gov

Multi-component Reaction Approaches (e.g., Povarov Cycloadditions)

Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.commdpi.comresearchgate.net

This strategy has been successfully applied to the synthesis of 2,4-diarylquinoline derivatives. mdpi.com For example, a two-step procedure starting from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) utilizes a BF3·OEt2-catalyzed Povarov cycloaddition to form a cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline intermediate. mdpi.com Subsequent dehydrogenation and aromatization, often facilitated by microwave irradiation in the presence of a green oxidative system like I2-DMSO, yields the desired 2,4-diarylquinoline. mdpi.com This method is valued for its high yield and the ability to generate structurally diverse quinolines. mdpi.com

Condensation and Intramolecular Cyclization Protocols

Condensation reactions followed by intramolecular cyclization are fundamental to many quinoline syntheses. These protocols often involve the formation of a Schiff base intermediate, which then undergoes cyclization to form the quinoline core.

One such example is the Doebner reaction, a one-step process used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov In this reaction, a substituted benzaldehyde, pyruvic acid, and p-anisidine are refluxed in ethanol (B145695) to yield the corresponding 4-carboxy quinoline. nih.gov This highlights a condensation approach to building the quinoline system.

Another classic named reaction that falls under this category is the Combes synthesis, where an aniline (B41778) reacts with a β-diketone to form a 2,4-disubstituted quinoline through condensation and subsequent acid-catalyzed cyclization. iipseries.org The mechanism involves the formation of an enamine, followed by protonation and cyclization with the loss of water. iipseries.org

Modern Catalytic and Environmental Approaches

Contemporary synthetic chemistry emphasizes the use of catalysis and environmentally benign techniques to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Derivatization)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for creating carbon-carbon bonds and derivatizing heterocyclic cores. nii.ac.jpresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.

The Suzuki-Miyaura coupling is particularly useful for introducing aryl or other substituents onto a pre-formed quinoline ring. researchgate.netresearchgate.net For instance, a polyprenyl side chain was successfully introduced into a quinoline-N-oxide via Suzuki-Miyaura coupling with a polyprenyl boronic acid. researchgate.net This demonstrates the power of this method for late-stage functionalization. Tandem reactions, such as a one-pot Sonogashira/Suzuki-Miyaura coupling, have also been developed for the efficient synthesis of complex quinoline derivatives. nii.ac.jp The efficiency of the Suzuki-Miyaura reaction can be influenced by the conformation of the substrate, as seen in the labeling of oligonucleotides. nih.gov

Reactant 1Reactant 2Catalyst/ReagentsProductReference
8-iodoquinolin-4(1H)-oneBTZ bispinacol boronic esterPd catalyst8,8'-(benzo[c] mdpi.comnih.govnii.ac.jpthiadiazole-4,7-diyl)bis(quinolin-4-ol) researchgate.net
Quinoline-N-oxidePolyprenyl boronic acidNot specifiedPrenylated quinoline researchgate.net
Aryl iodidePinacol ester5 mol% palladium catalystDi-substituted product nii.ac.jp

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govresearchgate.net The use of microwave irradiation can be particularly advantageous in multi-step syntheses and for reactions requiring high temperatures. nih.gov

In the context of quinoline synthesis, microwave irradiation has been effectively used in the aromatization step of Povarov reaction products. mdpi.com For instance, a tetrahydroquinoline intermediate was successfully dehydrogenated to the corresponding quinoline in just 30 minutes under microwave heating. mdpi.com Microwave-assisted methods have also been developed for the synthesis of various quinazoline (B50416) and quinazolinone derivatives, showcasing the broad applicability of this technology in heterocyclic chemistry. nih.govresearchgate.net

Reaction TypeReactantsConditionsProductReference
Dehydrogenation/Aromatizationcis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinolineI2-DMSO, Microwave (30 min)2,4-diarylquinoline mdpi.com
Cyclization2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-estersSolvent-free, Microwave6-substituted quinazolino[4,3-b]quinazolin-8-ones nih.gov
Quinazolinone Synthesis2-benzamidobenzoyl chloride, hydrazine/thioureaDMF, K2CO3, Microwave (800W, 135°C, 4 min)3-amino-2-phenylquinazolin-4(3H)-one / 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide researchgate.net
5-azapurine synthesis1,2,4-triazol-5-amine, triethyl orthoformate, n-propylamine, acetic acidTHF, Microwave (180W, 140°C, 10 min)6-methoxy-5,6-dihydro-5-azapurines nih.gov

Oxidative Aromatization Techniques (e.g., Iodine-Mediated Processes)

Oxidative aromatization is a critical step in many quinoline syntheses, transforming a non-aromatic or partially saturated heterocyclic intermediate into the stable, fully aromatic quinoline core. Iodine-mediated processes have emerged as effective and often environmentally benign methods for achieving this transformation. These reactions leverage the ability of molecular iodine (I₂) or hypervalent iodine reagents to act as mild oxidants, facilitating the removal of hydrogen atoms to form the aromatic system.

A common strategy involves the initial formation of a tetrahydroquinoline intermediate, for example, through a Povarov-type [4+2] cycloaddition reaction. This intermediate is then subjected to an oxidative dehydrogenation step. An I₂-DMSO (dimethyl sulfoxide) system, often assisted by microwave irradiation, has proven to be a green and efficient method for this aromatization. mdpi.com This system allows for the synthesis of complex diarylquinolines in high yields. For instance, a 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline was synthesized with an 89% yield in the final aromatization step using I₂ in DMSO under microwave heating. mdpi.com

Other iodine-based systems have also been developed. An iodide- and silver-mediated aerobic C-H/C-H oxidative annulation-aromatization provides a direct route to quinoline derivatives from anilines and allyl alcohols, using inexpensive materials. nih.gov Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines using molecular iodine or iodine monochloride (ICl) can directly yield 3-iodo-substituted quinolines, where the iodine not only facilitates the cyclization but also remains as a functional handle for further modifications. nih.gov Mechanochemical methods, which involve solvent-free reactions, have also utilized iodine to mediate the oxidative annulation of anilines, leading to functionalized quinolines in high yields and with operational simplicity. researchgate.netnih.gov

Table 1: Examples of Iodine-Mediated Oxidative Aromatization in Quinoline Synthesis
ReactantsOxidizing SystemConditionsProduct TypeYieldReference
Tetrahydroquinoline IntermediateI₂-DMSOMicrowave, 30 min2,4-Diarylquinoline89% mdpi.com
Anilines + Allyl AlcoholsIodide and SilverAerobicMulti-substituted QuinolinesGood nih.gov
N-(2-Alkynyl)anilinesI₂ or IClCH₂Cl₂, -78 °C to RT3-IodoquinolinesModerate to Good nih.gov
Aniline DerivativesIodineSolvent-free MechanochemicalFunctionalized QuinolinesUp to 89% researchgate.netnih.gov

Transformations via Chloro Substitution Reactions

The introduction of a chlorine atom onto the quinoline ring, often at the 2- or 4-position, creates a highly valuable synthetic intermediate. The chloro group is an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.

A common precursor is a 2-chloro or 4-chloroquinoline, which can be synthesized through various methods, including the Vilsmeier-Haack cyclisation of N-arylacetamides to yield 2-chloro-3-formylquinolines. researchgate.net These chloro-substituted quinolines can then react with various nucleophiles. For example, 4-chloro-8-methylquinolin-2(1H)-one has been used as a precursor where the 4-chloro group is substituted by hydrazino, azido, and amino groups to form a series of 4-substituted quinolin-2-ones. mdpi.com Similarly, 4-chloro-2-methyl-3-nitroquinolines serve as precursors for more complex fused heterocyclic systems, such as imidazo[4,5-c]quinolines, through sequences involving nucleophilic substitution and subsequent cyclization. researchgate.net

These substitution reactions are fundamental for creating libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery. The reactivity of the chloro-substituent allows for the systematic modification of the quinoline core, which is crucial for optimizing the biological activity of potential therapeutic agents.

Table 2: Nucleophilic Substitution of Chloroquinolines
Chloroquinoline PrecursorNucleophileResulting Functional GroupApplication/Product ClassReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino4-Substituted Quinolin-2-ones mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide (B81097)4-Azido4-Substituted Quinolin-2-ones mdpi.com
4-Chloro-2-methyl-3-nitroquinolineBenzylamine4-BenzylaminoPrecursor for Imidazo[4,5-c]quinolines researchgate.net
2-Chloro-3-formylquinolineVarious NucleophilesVariously SubstitutedFunctionalized Quinolines researchgate.net

Click Chemistry Applications in Quinoline Synthesis

Click chemistry, defined by its criteria of high efficiency, simple reaction conditions, and generation of only inoffensive byproducts, has become a powerful tool in chemical synthesis. tcichemicals.com The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linker. digitellinc.comnih.govresearchgate.net

While not typically used to construct the quinoline ring itself, click chemistry is exceptionally well-suited for the functionalization and elaboration of quinoline-based structures. This methodology allows for the efficient joining of a quinoline molecule (bearing either an azide or a terminal alkyne) with another molecular fragment. This approach is invaluable in drug discovery for creating large libraries of compounds and for bioconjugation applications. nih.govresearchgate.net

For example, a this compound derivative could be synthesized with a terminal alkyne or an azide group at a suitable position. This functionalized quinoline can then be "clicked" with a variety of azide- or alkyne-containing molecules, respectively. This strategy enables the rapid synthesis of complex molecular architectures where the quinoline core is linked to other pharmacophores, polymers, or biomolecules. nih.gov The triazole ring formed is not merely a passive linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially contributing to the biological activity of the final conjugate. nih.gov The development of trivalent platforms for "triple click chemistry" further expands the possibilities for creating highly functionalized molecules in simple one-pot reactions. sciencedaily.com

Table 3: Conceptual Application of Click Chemistry for Quinoline Functionalization
Quinoline PrecursorClick Reaction PartnerCatalystResulting StructurePotential Application
Alkyne-functionalized QuinolineAzide-containing molecule (e.g., peptide, sugar)Cu(I)Quinoline-triazole-Molecule ConjugateDrug Discovery, Bioconjugation
Azide-functionalized QuinolineAlkyne-containing molecule (e.g., polymer, fluorophore)Cu(I)Quinoline-triazole-Molecule ConjugateMaterials Science, Bio-imaging

Intramolecular and Intermolecular Reactions

The reactivity of the this compound scaffold is characterized by its ability to participate in both intramolecular and intermolecular reactions. The presence of the phenyl group at the C3 position and the methoxy group at the C6 position influences the electron density and steric environment of the quinolone ring system, thereby modulating its reactivity.

Intramolecular Reactions: Intramolecular cyclization is a key transformation for 3-substituted quinolones. These reactions typically involve the functional group at the C3 position reacting with another part of the quinolone molecule to form new ring systems. For instance, derivatives of 2-quinolones can undergo acid-catalyzed intramolecular cyclization, such as Friedel-Crafts-type reactions, to construct fused polycyclic frameworks. mdpi.com A plausible mechanism for such a transformation involves the protonation of a carbonyl group, followed by an intramolecular electrophilic attack by the activated group onto an aromatic ring, leading to the formation of complex heterocyclic systems. mdpi.com Similarly, iodine-promoted intramolecular amination has been used to cyclize 3-substituted indoles, a reaction type that could be conceptually extended to quinolone systems to create α-carboline analogues. rsc.org

Intermolecular Reactions: Intermolecular reactions of quinolones are diverse, enabling the construction of more complex molecular architectures. The nucleophilic character of the quinolone ring allows it to react with various electrophiles. For example, intermolecular carbolithiation reactions involving related styrenes can lead to functionalized indole (B1671886) ring systems through a one-pot process, demonstrating a pathway that could be adapted for quinolones. nih.gov Furthermore, condensation reactions are common. The active methylene (B1212753) group that can be generated at the C3 position or the nucleophilic nitrogen can react with aldehydes, ketones, or other electrophiles. rsc.org For example, the condensation of 3-acetyl-4-hydroxy-2-quinolinone derivatives with hydrazines can yield pyrazolo[4,3-c]quinoline structures. rsc.org These examples highlight the versatility of the quinolone core in forming new carbon-carbon and carbon-heteroatom bonds.

Selective Functionalization and Derivatization Strategies

The functionalization of this compound is a critical area of study, aimed at creating derivatives with tailored properties. The key challenge lies in achieving selectivity, particularly given the ambident nucleophilic nature of the quinolinol/quinolone tautomeric system.

O-Alkylation and N-Alkylation Reactions

The alkylation of 2-quinolones is a classic example of ambident reactivity, yielding either O-alkylated (2-alkoxyquinoline) or N-alkylated (N-alkyl-2-quinolone) products. nih.govnih.gov The outcome of the reaction is highly dependent on a variety of factors, making the selective synthesis of one isomer over the other a significant synthetic challenge. nih.govuea.ac.ukjst.go.jp

The quinolone anion can be attacked by an alkylating agent at either the oxygen or the nitrogen atom. The regioselectivity of this process is influenced by several parameters as detailed in the table below.

FactorFavors N-AlkylationFavors O-AlkylationRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO) nih.govNon-polar solvents (e.g., Benzene (B151609), Toluene)Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive anion. The nitrogen, being more nucleophilic (Hard and Soft Acids and Bases theory), reacts preferentially. rsc.org Non-polar solvents favor the less polar O-alkylated product.
Counter-ion Alkali metal salts (e.g., K+, Na+) nih.govSilver (Ag+) salts nih.govSilver ions coordinate strongly with the hard oxygen atom, directing the alkylating agent to that site (Kornblum's rule). Alkali metal salts result in a more dissociated, softer nucleophile, favoring attack at the nitrogen.
Alkylating Agent "Hard" alkylating agents (e.g., dimethyl sulfate)"Soft" alkylating agents (e.g., alkyl iodides)Based on HSAB theory, the hard nitrogen atom prefers to react with hard electrophiles, while the softer oxygen atom reacts with soft electrophiles.
Ring Substituents Electron-donating groups, intramolecular H-bonding (e.g., 5-OH group) nih.govjst.go.jpSteric hindrance around the nitrogen atomSubstituents that increase the nucleophilicity of the nitrogen or form hydrogen bonds can favor N-alkylation. nih.govjst.go.jp Bulky groups near the nitrogen can sterically favor attack at the more accessible oxygen.

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

For the pivotal N- versus O-alkylation reaction, the mechanism revolves around the generation of the ambident quinolonate anion. In the presence of a base, the proton is removed from either the N-H or O-H group of the tautomers, creating a resonance-stabilized anion with negative charge density on both the nitrogen and oxygen atoms. The subsequent nucleophilic attack on the alkylating agent (R-X) determines the product. The transition state leading to the N-alkylated product is often kinetically favored, particularly with more reactive alkylating agents and in polar solvents where the nitrogen anion is more accessible. rsc.org Conversely, the O-alkylated product can be the thermodynamically more stable isomer, and its formation can be favored under conditions that allow for equilibrium, such as with the use of silver salts which coordinate to the oxygen. nih.gov

In intramolecular cyclizations, such as the Brønsted acid-catalyzed formation of fused quinolones, the mechanism is believed to proceed through a Friedel-Crafts-type pathway. mdpi.com The reaction is initiated by the protonation of a carbonyl or other electrophilic group on a side chain. This activation is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring of the quinolone attacks the activated electrophile. Subsequent dehydration or elimination then leads to the final, cyclized aromatic product. mdpi.com The regiochemistry of this cyclization is directed by the position of the activating methoxy group and the inherent electronic properties of the quinolone core.

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical spectroscopic data specifically for the compound “this compound” is not available. The required information to fully populate the requested sections on its advanced spectroscopic characterization and structural elucidation could not be located.

Constructing an article with the specified outline requires access to published FT-IR, FT-Raman, NMR, UV-Vis, high-resolution mass spectrometry, and single-crystal X-ray diffraction data for this exact compound. Furthermore, a correlation with quantum chemical predictions would necessitate studies that have performed and published these theoretical calculations alongside experimental measurements.

While data exists for structurally related quinoline derivatives, the user's instructions strictly forbid the inclusion of information pertaining to any compound other than "this compound". Therefore, without the specific data for the target molecule, it is not possible to generate the requested scientific article.

Computational and Theoretical Studies of 6 Methoxy 3 Phenyl 2 Quinolinol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular structures and properties. It is frequently employed to predict the characteristics of quinoline (B57606) derivatives.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For quinoline derivatives, this process provides crucial insights into bond lengths, bond angles, and dihedral angles. nih.gov Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also critical. However, specific optimized coordinates and conformational analysis data for 6-Methoxy-3-phenyl-2-quinolinol are not present in the surveyed literature.

Basis Set Selection and Functional Evaluation in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for organic molecules, including quinoline derivatives. nih.gov Basis sets, which are sets of mathematical functions used to build molecular orbitals, range in complexity from minimal sets like STO-3G to more extensive ones such as the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). nih.govresearchgate.net The selection involves a trade-off between computational cost and accuracy, with larger basis sets generally providing more precise results. For molecules containing heteroatoms and potential for weak interactions, the inclusion of polarization (d,p) and diffuse functions (+) is often recommended. researchgate.net While these are the standard methods, the specific functionals and basis sets that would be most effective for this compound have not been specifically benchmarked in available studies.

Electronic Structure and Chemical Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. These are typically explored after a successful geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Density Distribution, Charge Transfer)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Analysis of the electron density distribution within these orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. While FMO analyses have been performed for similar compounds like 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov, specific HOMO-LUMO energy values and orbital plots for this compound are not available.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These descriptors are invaluable for comparing the reactivity of different molecules. However, a data table of these calculated values for this compound could not be compiled from the existing literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential. MEP maps are instrumental in identifying sites for hydrogen bonding and other non-covalent interactions. For related quinoline structures, MEP analysis has successfully identified reactive centers nih.gov, but a specific MEP map for this compound is not documented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions by examining the delocalization of electron density between filled and unfilled orbitals. This analysis provides a quantitative measure of the strength of these interactions, often described in terms of second-order perturbation theory.

The NBO method interprets the intramolecular delocalization as a deviation from the idealized Lewis structure, revealing hyperconjugative interactions that contribute to the molecule's stability. For instance, the interaction between a donor NBO (a filled bonding or lone pair orbital) and an acceptor NBO (an unfilled antibonding or Rydberg orbital) can be quantified by the stabilization energy E(2). A higher E(2) value indicates a stronger interaction. uba.arresearchgate.net

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis is a method used to estimate the partial atomic charges within a molecule. wikipedia.org This analysis is performed using computational chemistry methods, such as Density Functional Theory (DFT), and provides insights into the electrostatic potential and reactivity of the molecule. niscpr.res.inresearchgate.net The distribution of charges can influence a molecule's dipole moment, polarizability, and how it interacts with other molecules. niscpr.res.in

The Mulliken method partitions the total electron population among the atoms in a molecule. uni-muenchen.de While it is a widely used and computationally simple method, it is known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to variability in the predicted charge values. wikipedia.orguni-muenchen.de

For this compound, a Mulliken charge analysis would likely show negative charges on the electronegative oxygen and nitrogen atoms, while the carbon and hydrogen atoms would exhibit a range of positive and negative charges depending on their chemical environment. For example, hydrogen atoms bonded to electronegative atoms are expected to carry a more positive charge. niscpr.res.in Understanding this charge distribution is fundamental for predicting the molecule's behavior in various chemical and biological contexts.

Table 1: Illustrative Mulliken Atomic Charges for a Heterocyclic Compound

AtomCharge (a.u.)
C1-0.15
C20.25
C3-0.10
N1-0.30
O1-0.45
H10.10

Note: This table is for illustrative purposes to show the type of data obtained from a Mulliken charge analysis and does not represent actual calculated values for this compound.

Advanced Quantum Chemical Analyses

Beyond the fundamental electronic structure, advanced computational methods can predict specialized properties of molecules, offering a deeper understanding of their potential applications.

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. researchgate.netfrontiersin.org Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). nih.gov

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO response. Molecules with large β values are promising candidates for NLO applications. The design of molecules with significant NLO properties often involves creating systems with strong intramolecular charge transfer, typically by incorporating electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov For this compound, the methoxy (B1213986) group can act as an electron donor and the quinolinol ring system can act as an acceptor, potentially giving rise to NLO properties.

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on a molecule's electronic structure and properties. kashanu.ac.ir

These models can predict changes in properties such as absorption spectra, dipole moments, and reaction energetics in different solvents. kashanu.ac.irresearchgate.net For instance, the electronic transitions of a molecule, which determine its UV-Vis absorption spectrum, can shift in energy depending on the polarity of the solvent. Understanding these solvent effects is crucial for applications where the molecule is used in solution.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This framework is extensively used in drug design and toxicology to predict the activity of new compounds and to understand the molecular features that are important for their biological effects. ijnrd.orgdergipark.org.tr

The foundation of QSAR modeling lies in the calculation of various physicochemical descriptors that quantify different aspects of a molecule's structure. slideshare.net These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trresearchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor. dergipark.org.trmdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and van der Waals volume. slideshare.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

Once these descriptors are calculated for a set of molecules with known activities, statistical methods like multiple linear regression are used to build a QSAR model. researchgate.net The interpretation of the resulting equation provides insights into which properties are most influential for the observed biological activity. For quinoline derivatives, QSAR studies have been employed to understand their various biological activities. dergipark.org.trresearchgate.net

Structure Activity Relationship Sar Principles and Molecular Design Strategies for 6 Methoxy 3 Phenyl 2 Quinolinol Analogues

Influence of Substituent Effects on Chemical Properties

The chemical and physical properties of 6-methoxy-3-phenyl-2-quinolinol analogues are highly dependent on the nature and position of various substituents. These modifications can significantly alter the electronic and steric profile of the molecule, thereby influencing its behavior.

Research into quinoline-based hydrazones has demonstrated the profound impact of substituents on the aryl ring. acs.org Generally, compounds bearing electron-withdrawing groups (EWGs) exhibit different activity profiles compared to those with electron-donating groups (EDGs). For instance, the presence of a strong EWG like a nitro group on a furan (B31954) ring attached to a quinolone-hydrazone scaffold resulted in potent inhibition of α-glucosidase and α-amylase. acs.org This is likely due to the EWG's ability to enhance binding affinity through favorable electronic interactions within enzyme active sites. acs.org

Halogen substituents, another class of EWGs, also play a crucial role. For example, a 4-bromo substituent on a phenyl ring of a quinoline-hydrazone derivative showed strong inhibitory effects against α-amylase, while a 4-chloro substituent led to significant inhibition of α-glucosidase. acs.org The inductive effect of halogens can stabilize transition states or enhance interactions with polar residues in the active site. acs.org Conversely, while EDGs like a methyl group still allow for significant inhibitory effects, their potency is generally lower than analogues with strong EWGs. acs.org

In a different series of quinoline (B57606) derivatives, the introduction of a hydroxylmethyl group at the 4-position of the quinoline ring was found to be key for P-glycoprotein efflux inhibition. nih.gov Furthermore, docking studies on 6-methoxy-2-arylquinoline analogues revealed that the methoxy (B1213986) group's oxygen atom can form hydrogen bonds with amino acid residues like Gln986 in the P-glycoprotein binding pocket. nih.gov The phenyl ring at the 2-position can also engage in π-π stacking interactions with residues such as Phe979. nih.gov

The table below summarizes the influence of various substituents on the properties of quinoline derivatives based on several studies.

Compound Series Substituent Position Observed Effect Reference
Quinolone-based hydrazonesNitro group (on furan)Aryl ringPotent inhibition of α-glucosidase and α-amylase acs.org
Quinolone-based hydrazones4-BromoPhenyl ringStrong inhibition of α-amylase acs.org
Quinolone-based hydrazones4-ChloroPhenyl ringSignificant inhibition of α-glucosidase acs.org
Quinolone-based hydrazonesMethyl groupAryl ringModerate inhibitory effects acs.org
6-methoxy-2-arylquinolinesHydroxymethyl4-position of quinolineKey for P-glycoprotein efflux inhibition nih.gov
6-methoxy-2-arylquinolinesMethoxy group6-position of quinolineHydrogen bonding with Gln986 in P-gp nih.gov
6-methoxy-2-arylquinolinesPhenyl group2-position of quinolineπ-π stacking with Phe979 in P-gp nih.gov

Rational Design Methodologies for Compound Optimization

Rational design is a cornerstone of modern medicinal chemistry, enabling the targeted optimization of lead compounds. For quinoline-based structures, several methodologies are employed to enhance desired properties. One common strategy is molecular hybridization, which involves combining two or more pharmacophoric groups to create new chemical entities with improved potency and selectivity. nih.gov This approach has been successfully used in designing novel quinoline derivatives. nih.gov

Another key aspect of rational design is the use of computational tools. For instance, molecular docking studies can predict how a ligand will bind to a protein's active site, providing insights into potential interactions. nih.gov In the case of 6-methoxy-2-arylquinoline analogues, docking studies were used to understand their interactions with P-glycoprotein. nih.gov

The development of quinolone-based compounds targeting the respiratory chain of Mycobacterium tuberculosis provides a clear example of rational design in action. acs.org Starting from initial hits, a lead optimization program focused on modifying specific positions of the quinolone template. acs.org This included optimizing a side chain to improve potency and pharmacokinetic properties, as well as exploring the effects of substituents at the 3-, 5-, 6-, and 7-positions. acs.org

Furthermore, the design of highly tunable quinoline-based fluorescent probes highlights a modular approach. nih.gov By dividing the scaffold into three strategic domains for compound polarization, tuning of photophysical properties, and structural diversity, researchers can systematically engineer and optimize the molecule for various applications. nih.gov

Stereochemical Impacts on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on molecular interactions. While specific research on the stereochemical impacts of this compound is limited in the provided search results, general principles of stereochemistry in drug design are highly relevant.

The synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol highlights the importance of controlling the spatial arrangement of substituents. nih.gov Although methods for creating thermodynamically favored isomers are established, protocols for their less stable stereoisomers are still being developed. nih.gov The ability to generate specific stereoisomers is crucial as different arrangements can lead to vastly different biological activities.

In the context of quinoline derivatives, the rigid, planar nature of the quinoline ring system provides a defined scaffold. However, the introduction of substituents, particularly at the 3-position and on the phenyl ring, can create chiral centers or restrict rotation, leading to different spatial arrangements that can affect how the molecule interacts with its target.

Correlation of Electronic and Steric Properties with Chemical Functionality

The chemical functionality of this compound analogues is intrinsically linked to their electronic and steric properties. As discussed in section 6.1, the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly modulate the activity of quinoline derivatives. acs.org

Studies on quinolone-based hydrazones clearly indicate that both electronic and steric factors impact binding affinity. acs.org For example, bulkier or less electron-withdrawing substituents resulted in weaker inhibition of certain enzymes, underscoring the interplay between these two properties. acs.org

The table below provides examples of how electronic and steric properties are correlated with the chemical functionality of quinoline derivatives.

Compound Series Property Observation Inferred Functional Correlation Reference
Quinolone-based hydrazonesElectronic (EWG)Strong EWGs enhance inhibitory potency.Favorable electronic interactions within the enzyme active site. acs.org
Quinolone-based hydrazonesSteric & ElectronicBulky or less EWG substituents lead to weaker inhibition.Both steric bulk and electronic environment affect binding affinity. acs.org
Cyclic Anthrylene OligomersStericSevere steric hindrance in cyclic trimers due to internal hydrogen atoms.Ring size and steric strain significantly influence molecular structure and properties. acs.org

Research Applications of 6 Methoxy 3 Phenyl 2 Quinolinol and Analogues in Chemical Science

Functional Materials Chemistry

Quinoline (B57606) derivatives, including those with methoxy (B1213986) and phenyl substitutions, are recognized for their potential in functional materials chemistry. mdpi.com Compounds with a diarylquinoline substructure are particularly noted for their applications in this field. mdpi.com The electronic properties inherent to the quinoline ring system, which can be fine-tuned by the addition of substituents like the methoxy and phenyl groups, make these compounds candidates for use in organic electronics.

For instance, various metal quinolines are utilized as electron transport materials or emitters in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com The photoluminescent and electroluminescent properties of certain quinoline derivatives are key to their performance in such devices. nih.gov Specifically, methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been investigated as promising materials for electroluminescent applications, with the potential to create emission in the blue to green spectral regions. nih.gov The organization of molecules within a crystalline solid deeply influences the material's functional characteristics, highlighting the importance of understanding and controlling their supramolecular assembly. acs.org

The synthesis of polyfunctionalized diarylquinolines is an area of continuous interest, as aryl substitution can modulate properties like lipophilicity, which is relevant for applications beyond materials science, such as drug design. mdpi.com

Development of Chemical Sensing Systems (e.g., Chemosensors for Specific Analytes)

The development of selective and sensitive chemical sensors is a significant area of analytical chemistry. While specific studies on 6-Methoxy-3-phenyl-2-quinolinol as a chemosensor are not detailed in the provided results, the broader class of quinoline derivatives is known for its application in chemical sensing. The fluorescence properties of these compounds can be modulated upon interaction with specific analytes, forming the basis of a sensing mechanism.

For example, pyrazoline derivatives, which share some structural similarities with quinoline systems, have been investigated for their fluorescence properties and potential use in sensing applications. nih.gov The development of an approach to detect noncovalent interactions based on electron density and its derivatives provides a powerful tool for understanding the binding between a sensor molecule and an analyte. semanticscholar.orgnih.gov This understanding is crucial for the rational design of new chemosensors.

Photophysical Probes and Luminescence-Based Investigations

The inherent luminescence of quinoline derivatives makes them valuable as photophysical probes. A series of methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit highly solvatochromic photoluminescent spectra, meaning their emission color changes with the polarity of the solvent. nih.gov This sensitivity to the local environment allows them to be used as probes to study the properties of various media.

For some derivatives, like 6MO[DPPQ], the emission bands shift to longer wavelengths (red-shift) as solvent polarity increases. nih.gov This phenomenon is often indicative of a larger dipole moment in the excited state compared to the ground state, suggesting significant intramolecular charge transfer (ICT) upon excitation. nih.govnih.gov In contrast, other analogues exhibit a reverse solvatochromism. nih.gov These distinct photophysical behaviors underscore the potential of methoxy-substituted quinoline analogues as sensitive probes for investigating molecular environments.

The table below summarizes the photophysical behavior of some quinoline derivatives.

Table 1: Photophysical Properties of Selected Quinoline Analogues

CompoundObserved BehaviorImplication
6MO[DPPQ]Red-shifted emission with increasing solvent polarity. nih.govStrong electron transfer effects; potential as a polarity probe. nih.gov
6CE[DPPQ]Red-shifted emission with increasing solvent polarity. nih.govStrong electron transfer effects; potential as a polarity probe. nih.gov
6MO1pMO[DPPQ]Reverse solvatochromism (blue-shift with increasing polarity). nih.govDifferent electronic distribution in the excited state compared to 6MO[DPPQ]. nih.gov
6MO13pMO[DPPQ]Reverse solvatochromism (blue-shift with increasing polarity). nih.govDifferent electronic distribution in the excited state compared to 6MO[DPPQ]. nih.gov
MPPQ DerivativesEmission bands broaden and shift to red with increasing solvent polarity. nih.govIndicates a substantial dipole moment in the excited state due to ICT. nih.gov

Studies of Molecular Recognition and Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to molecular recognition, which governs how molecules interact and assemble. acs.orglibretexts.org The study of these interactions is crucial in fields like materials science and drug design. nih.gov Quinoline-containing compounds are excellent models for investigating these weak interactions.

The crystal structures of spiropyrrolizines containing a quinoline moiety reveal that their solid-state structures are stabilized by a variety of non-covalent interactions, including C–H···O, C–H···π, and π···π interactions. acs.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze and visualize these interactions, providing insight into the forces that control the supramolecular architecture of the crystals. acs.org

Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives have also been performed to quantify intramolecular hydrogen bonding and π-π stacking interactions. nih.gov These studies use computational methods to analyze how different substituents on the quinoline ring affect these non-covalent forces. nih.gov Similarly, research into diarylamide quasiracemates, which can involve substituted phenyl groups, explores how subtle changes in molecular shape impact molecular recognition and crystal formation. mdpi.com Understanding these intricate interactions is key to designing molecules that can self-assemble into predictable and functional superstructures. acs.org

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-3-phenyl-2-quinolinol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core. A common approach includes:

Quinoline Core Assembly : Cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions (e.g., Skraup or Doebner-Miller reactions).

Methoxy and Phenyl Group Introduction : Electrophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling can introduce the phenyl group at the 3-position .

Hydroxyl Group Functionalization : Protection/deprotection strategies (e.g., using methoxy groups) to ensure regioselectivity.
Key Intermediates :

  • 6-Methoxyquinolin-2-ol (precursor for further substitution).
  • 3-Bromo-6-methoxyquinolin-2-ol (for cross-coupling reactions).
    Critical Reagents : Palladium catalysts (for coupling), boronates (for Suzuki reactions), and microwave-assisted synthesis to enhance efficiency .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Methodological Answer: Structural validation requires a combination of techniques:

X-ray Crystallography : Resolves bond lengths (e.g., C–O bond in methoxy: ~1.36 Å) and dihedral angles (e.g., phenyl ring orientation at C3) .

NMR Spectroscopy :

  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with substitution .
  • ¹³C NMR : Quinoline carbons (C2: ~160 ppm for hydroxyl, C6: ~55 ppm for methoxy) .

Mass Spectrometry : Molecular ion peak at m/z 265 (C₁₆H₁₃NO₂⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The methoxy (–OCH₃) group at C6 acts as an electron-donating group, activating the quinoline ring at positions 5 and 7 for electrophilic attack. Conversely, the phenyl group at C3 creates steric hindrance, directing substituents to the 5-position. Experimental Design :

  • Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at C5 (major product) and C7 (minor).
  • Sulfonation : SO₃ in H₂SO₄ yields the 5-sulfonic acid derivative .
    Data Analysis : Compare reaction yields (e.g., 5-nitro derivative: 75% vs. 7-nitro: 15%) and characterize products via HPLC and NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Key strategies include:

Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .

Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., 6-methoxy vs. 6-chloro analogs) to isolate substituent effects .

Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for antitumor activity) to identify trends.
Example : A 2025 study found that 6-methoxy derivatives showed higher antioxidant activity (EC₅₀: 12 µM) than 6-chloro analogs (EC₅₀: 45 µM) due to enhanced electron donation .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The methoxy group forms hydrogen bonds with Asp297, while the phenyl group engages in π-π stacking .

MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence.

QSAR Models : Correlate logP values (calculated: 2.8) with experimental IC₅₀ data to predict bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.